N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexanecarboxamide core with a 2-chlorobenzyl group and a methylsulfonamidomethyl substituent. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanone with ammonium carbonate under acidic conditions, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process may include the use of reagents such as chlorobenzyl chloride and methylsulfonyl chloride, with reaction conditions optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been studied for its potential antimicrobial properties. It has shown inhibitory effects on certain bacterial strains, making it a candidate for the development of new antibiotics.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets suggests it could be useful in the design of therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable for creating products with unique properties.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: This compound shares structural similarities but has different functional groups, leading to distinct biological activities.
4-(methylsulfonamidomethyl)cyclohexanecarboxamide: A related compound without the 2-chlorobenzyl group, which affects its reactivity and applications.
Uniqueness: N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-23(21,22)19-10-12-6-8-13(9-7-12)16(20)18-11-14-4-2-3-5-15(14)17/h2-5,12-13,19H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPXUDMDQNSNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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